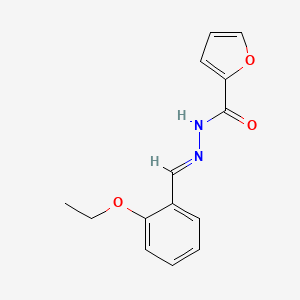
N'-(2-Ethoxybenzylidene)furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N’-(2-Ethoxybenzylidene)furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 2-ethoxybenzaldehyde . The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions . The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
N’-(2-Ethoxybenzylidene)furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-(2-Ethoxybenzylidene)furan-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(2-Ethoxybenzylidene)furan-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors . It can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function . The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
N’-(2-Ethoxybenzylidene)furan-2-carbohydrazide can be compared with other similar hydrazone compounds, such as:
N’-(2-Furfurylidene)pyridine-3-carbohydrazide: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
N’-(1-(2-Thienyl)ethylidene)pyridine-3-carbohydrazide: This compound contains a thiophene ring instead of a furan ring, which affects its reactivity and applications.
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C14H14N2O3/c1-2-18-12-7-4-3-6-11(12)10-15-16-14(17)13-8-5-9-19-13/h3-10H,2H2,1H3,(H,16,17)/b15-10+ |
InChI Key |
QCWSFRQABXEZPX-XNTDXEJSSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=CO2 |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B15081804.png)
![Methyl 2-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B15081816.png)
![N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B15081818.png)


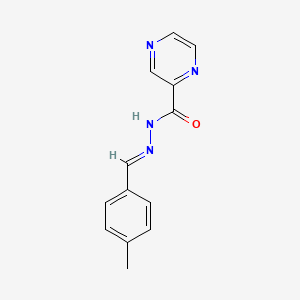
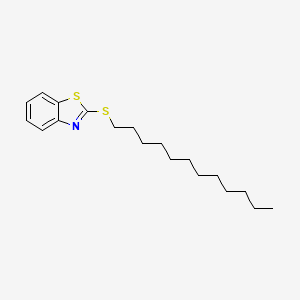
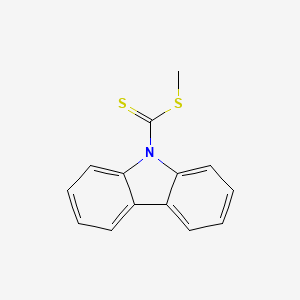
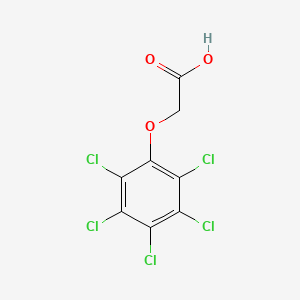
![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B15081838.png)
![2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B15081842.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081853.png)

